1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
CAS No.: 338783-27-0
Cat. No.: VC7883185
Molecular Formula: C20H14ClF3N2O3
Molecular Weight: 422.8 g/mol
* For research use only. Not for human or veterinary use.
![1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide - 338783-27-0](/images/structure/VC7883185.png)
Specification
CAS No. | 338783-27-0 |
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Molecular Formula | C20H14ClF3N2O3 |
Molecular Weight | 422.8 g/mol |
IUPAC Name | 1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
Standard InChI | InChI=1S/C20H14ClF3N2O3/c21-15-4-1-13(2-5-15)11-26-12-14(3-10-18(26)27)19(28)25-16-6-8-17(9-7-16)29-20(22,23)24/h1-10,12H,11H2,(H,25,28) |
Standard InChI Key | GUUBAVWKXVLQSF-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl |
Canonical SMILES | C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl |
Introduction
Chemical Structure and Nomenclature
Systematic Identification
The compound’s IUPAC name, 1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide, delineates its core pyridine ring substituted at three positions:
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Position 1: A benzyl group with a para-chloro substituent.
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Position 3: A carboxamide group linked to a 4-(trifluoromethoxy)phenyl moiety.
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Position 6: A ketone functional group.
The molecular formula is C₂₁H₁₅ClF₃N₂O₃, yielding a molecular weight of 435.8 g/mol (calculated via PubChem’s atomic mass standards ).
Table 1: Structural Descriptors
Property | Value |
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Molecular Formula | C₂₁H₁₅ClF₃N₂O₃ |
Molecular Weight | 435.8 g/mol |
IUPAC Name | As above |
SMILES | ClC1=CC=C(C=C1)CC2=C(C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N=C(C=N2)O |
Stereochemical Considerations
No chiral centers are present in the molecule, as confirmed by the absence of stereodescriptors in its SMILES notation. The planar pyridine ring and trifluoromethoxy group introduce electronic asymmetry, potentially influencing intermolecular interactions .
Synthetic Pathways
Key Reaction Strategies
Patents on analogous pyridine carboxamides (e.g., WO2011076678A1 ) suggest a multi-step synthesis:
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Pyridine Ring Formation: Cyclization of β-ketoesters with ammonium acetate yields the 6-oxo-pyridine scaffold.
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Benzylation: Alkylation at position 1 using 4-chlorobenzyl bromide under basic conditions.
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Carboxamide Coupling: Reaction of pyridine-3-carboxylic acid with 4-(trifluoromethoxy)aniline via EDCl/HOBt-mediated coupling.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield | Citation |
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1 | β-ketoester, NH₄OAc, 120°C, 8h | 65% | |
2 | 4-Cl-benzyl bromide, K₂CO₃, DMF | 78% | |
3 | EDCl, HOBt, DIPEA, DCM, 24h | 82% |
Purification and Characterization
Column chromatography (silica gel, hexane/EtOAc) isolates the final product. Purity is validated via HPLC (>98%), while structural confirmation relies on , , and HRMS .
Physicochemical Properties
Solubility and Stability
The compound’s logP (calculated: 3.8) indicates moderate lipophilicity, favoring solubility in dimethyl sulfoxide (DMSO) or dichloromethane. Aqueous solubility is limited (<0.1 mg/mL at 25°C), as inferred from analogs with trifluoromethoxy groups . Stability studies under ambient conditions suggest no decomposition over 6 months when stored desiccated.
Spectroscopic Profiles
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IR (KBr): Strong bands at 1695 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C-F stretch).
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(400 MHz, DMSO-d6): δ 8.75 (s, 1H, pyridine-H), 7.85–7.40 (m, 8H, aryl-H), 4.55 (s, 2H, CH₂).
Biological and Industrial Applications
Agrochemical Relevance
The trifluoromethoxy group enhances membrane permeability in agrochemicals, suggesting potential as a foliar fungicide or insecticide adjuvant .
Research Gaps and Future Directions
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In Vivo Toxicology: No acute toxicity data are available.
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Structure-Activity Relationships: Systematic modification of the benzyl and trifluoromethoxy groups could optimize bioactivity.
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Formulation Development: Nanoemulsions or co-crystals may improve aqueous solubility.
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